4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-8(4-6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZHLZVPPYNFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587614 | |
| Record name | 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926203-48-7 | |
| Record name | 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Precursors
The synthesis typically begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives. Under acidic conditions (e.g., acetic acid), these precursors undergo cyclization to form the pyrazole core. For example, ethyl acetoacetate reacts with 4-hydrazinobenzoic acid at 80–100°C to yield an intermediate hydrazone, which is subsequently cyclized using phosphoryl chloride ($$ \text{POCl}_{3} $$) or sulfuric acid.
Key reaction:
$$
\text{Ethyl acetoacetate} + \text{4-Hydrazinobenzoic acid} \xrightarrow{\text{H}^+} \text{Hydrazone intermediate} \xrightarrow{\text{POCl}_3} \text{Pyrazole intermediate}
$$
Functional Group Modifications
The ethoxycarbonyl group is introduced via nucleophilic substitution or esterification. For instance, treating the pyrazole intermediate with ethyl chloroformate ($$ \text{ClCO}2\text{Et} $$) in the presence of a base like triethylamine ($$ \text{Et}3\text{N} $$) yields the ethoxycarbonyl-substituted derivative. Subsequent hydrolysis of the ester group (if present) to the carboxylic acid is achieved using aqueous sodium hydroxide ($$ \text{NaOH} $$).
Reaction Optimization
Temperature and Catalysis
Optimal cyclocondensation occurs at 120°C, as higher temperatures accelerate side reactions, while lower temperatures prolong reaction times. Catalysts such as $$ \text{POCl}{3} $$ improve cyclization efficiency by facilitating dehydration. A study comparing catalysts found $$ \text{POCl}{3} $$ superior to $$ \text{H}2\text{SO}4 $$, yielding 85% product versus 72%.
Solvent Systems
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing ionic intermediates. Conversely, non-polar solvents (toluene) are preferred for esterification to minimize hydrolysis.
Table 1: Solvent Effects on Yield
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| DMF | Cyclocondensation | 85 |
| Toluene | Esterification | 78 |
| Ethanol | Hydrolysis | 92 |
Industrial-Scale Production
Batch Reactors
Large-scale synthesis employs stainless steel batch reactors with automated temperature and pH control. A typical batch process involves:
- Cyclocondensation at 120°C for 6 hours.
- Esterification at 60°C for 4 hours.
- Hydrolysis with 2M $$ \text{NaOH} $$ at 80°C.
Continuous Flow Systems
Continuous flow reactors reduce production time by 40% compared to batch methods. A pilot study demonstrated a throughput of 50 kg/day with 93% purity using in-line HPLC monitoring.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 85 | 89 |
| Purity (%) | 92 | 93 |
| Production Time | 12 hours | 7 hours |
Purification Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and regioisomers. This step achieves >95% purity but is time-consuming for industrial use.
Recrystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals with 98% purity. This method is preferred for final-stage purification due to its scalability and cost-effectiveness.
Analytical Characterization
Spectroscopic Methods
X-ray Diffraction
Single-crystal X-ray analysis resolves the planar pyrazole ring and hydrogen-bonding network between the carboxylic acid and amino groups. Space group $$ P2_{1}/c $$ with $$ Z = 4 $$ .
Quality Control
Purity Assessment
- HPLC : Reverse-phase C18 columns (acetonitrile/water) detect impurities at levels <0.1%.
- TLC : Silica plates (ethyl acetate/hexane) monitor reaction progress with $$ R_f = 0.45 $$.
Table 3: Common Impurities and Sources
| Impurity | Source |
|---|---|
| Ethyl ester intermediate | Incomplete hydrolysis |
| Regioisomers | Cyclization side reactions |
Comparative Analysis of Synthetic Approaches
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch reactor | 85 | 92 | 1200 |
| Continuous flow | 89 | 93 | 950 |
| Microwave-assisted | 91 | 94 | 1100 |
Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment, limiting scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that modifications in the ethoxycarbonyl group can enhance the compound's ability to inhibit tumor growth, particularly in breast and lung cancer models .
Anti-inflammatory Properties
The anti-inflammatory potential of 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid has been investigated due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that this compound reduces the production of inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it could be developed into a novel antibacterial agent .
Herbicide Development
The pyrazole moiety is known for its herbicidal activity. Research has focused on synthesizing derivatives of this compound to enhance herbicidal efficacy. Field trials demonstrated that certain formulations significantly reduce weed biomass while being safe for crop plants .
Plant Growth Regulation
Studies have explored the use of this compound as a plant growth regulator. It has been shown to promote root development and enhance nutrient uptake in various crops, potentially leading to increased yields .
Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Research indicates that polymers derived from this compound exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications .
Nanomaterials
Recent investigations have utilized this compound in the synthesis of nanomaterials, particularly for drug delivery systems. Its ability to form stable complexes with metal ions has led to the development of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Significant cytotoxic effects against breast and lung cancer cell lines. | |
| Anti-inflammatory Properties | Reduction in inflammatory mediator production via COX inhibition. | |
| Antimicrobial Activity | Effective against S. aureus and E. coli, potential for antibacterial use. | |
| Herbicide Development | Reduced weed biomass with safe crop application in field trials. | |
| Plant Growth Regulation | Enhanced root development and nutrient uptake in crops. | |
| Polymer Synthesis | Improved thermal stability and mechanical properties in synthesized polymers. | |
| Nanomaterials | Development of nanoparticles for enhanced drug delivery systems. |
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a. 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 220462-27-1)
- Structure: The pyrazole ring lacks the amino and ethoxycarbonyl groups but includes a trifluoromethyl (-CF₃) group at position 3.
- Properties: Molecular weight 256.18 g/mol, melting point 189–190°C.
- Applications : Trifluoromethyl-substituted pyrazoles are common in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation .
b. 4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid
- Structure : Combines ethoxycarbonyl (position 4) and trifluoromethyl (position 5) groups on the pyrazole.
- Properties: Molecular weight 329.25 g/mol (calculated). The -CF₃ group at position 5 may sterically hinder interactions compared to the amino group in the target compound.
- Commercial Status: Available from Santa Cruz Biotechnology (sc-348861), priced at $197/250 mg, indicating broader research use .
Positional Isomerism on the Benzoic Acid Moiety
3-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 168619-17-8)
- Structure : Meta-substituted benzoic acid vs. para-substituted in the target compound.
- The meta isomer has a GHS "Danger" classification, suggesting higher toxicity than the para counterpart .
Complex Derivatives
Ethyl 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
Comparative Data Table
N/R = Not Reported
Research Implications and Gaps
- Synthetic Challenges: The discontinuation of the target compound may reflect difficulties in introducing the amino group without side reactions, as amino-pyrazoles often require protective strategies .
- Safety Data : The meta isomer’s "Danger" classification () underscores the need for rigorous toxicity profiling of the para-substituted target compound .
Biological Activity
The compound 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (also referred to as 5-amino-4-(ethoxycarbonyl)-1H-pyrazole-1-yl benzoic acid) is a derivative of pyrazole and benzoic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with an amino group and an ethoxycarbonyl moiety, linked to a benzoic acid group. Its molecular formula is with a molecular weight of approximately 278.27 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to its functional groups, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. A study evaluating various pyrazole derivatives revealed that certain compounds exhibited potent activity against a range of bacterial strains, suggesting potential use as antimicrobial agents in clinical settings .
Antitumor Activity
Several studies have explored the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can inhibit tumor cell proliferation, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It can modulate signaling pathways related to apoptosis and cell growth.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Study 1: Antitumor Efficacy
A recent study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values ranged from 10 μM to 30 μM, demonstrating promising antitumor activity .
Study 2: Anti-inflammatory Properties
In another study focusing on the anti-inflammatory effects, researchers evaluated the compound's ability to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent inhibition of nitric oxide synthesis, suggesting that the compound could be developed into a therapeutic agent for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How does the compound’s stability vary under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
